Ethyl naphtho[2,1-d]thiazole-2-carboxylate Ethyl naphtho[2,1-d]thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 68557-39-1
VCID: VC8288387
InChI: InChI=1S/C14H11NO2S/c1-2-17-14(16)13-15-11-8-7-9-5-3-4-6-10(9)12(11)18-13/h3-8H,2H2,1H3
SMILES: CCOC(=O)C1=NC2=C(S1)C3=CC=CC=C3C=C2
Molecular Formula: C14H11NO2S
Molecular Weight: 257.31 g/mol

Ethyl naphtho[2,1-d]thiazole-2-carboxylate

CAS No.: 68557-39-1

Cat. No.: VC8288387

Molecular Formula: C14H11NO2S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl naphtho[2,1-d]thiazole-2-carboxylate - 68557-39-1

Specification

CAS No. 68557-39-1
Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
IUPAC Name ethyl benzo[g][1,3]benzothiazole-2-carboxylate
Standard InChI InChI=1S/C14H11NO2S/c1-2-17-14(16)13-15-11-8-7-9-5-3-4-6-10(9)12(11)18-13/h3-8H,2H2,1H3
Standard InChI Key OJKOLCKLYPDYCR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=C(S1)C3=CC=CC=C3C=C2
Canonical SMILES CCOC(=O)C1=NC2=C(S1)C3=CC=CC=C3C=C2

Introduction

PropertyValue/Description
Molecular Weight265.31 g/mol
Density~1.4 g/cm³
Melting Point250–300°C (estimated)
SolubilitySoluble in DMSO, DMF; insoluble in H₂O
LogP (Partition Coefficient)~3.0 (indicative of moderate lipophilicity)

Synthetic Methodologies

Three-Component Condensation Reactions

A catalyst-free strategy for synthesizing naphthothiazoles involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur in dimethyl sulfoxide (DMSO) . For ethyl naphtho[2,1-d]thiazole-2-carboxylate, this approach could be adapted by substituting the aliphatic amine with ethyl glycinate or another ester-containing amine precursor. The proposed mechanism involves:

  • Formation of intermediate sulfurated imines via reaction between 2-naphthylamine and sulfur.

  • Cyclization and oxidative aromatization mediated by DMSO, which acts as both solvent and oxidant .

Iodine-Catalyzed Domino Reactions

Iodine catalysis has been employed to synthesize β-carboline-tethered naphtho[2,1-d]thiazoles . While this method focuses on β-carboline hybrids, the thiazole-forming step—involving 1-formyl-β-carbolines, arylamines, and sulfur—could be modified to incorporate ester functionalities. Key advantages include high yields (up to 92%) and scalability .

Functionalization of Preformed Thiazole Cores

Ethyl naphtho[2,1-d]thiazole-2-carboxylate may also be synthesized via esterification of naphtho[2,1-d]thiazole-2-carboxylic acid. A precedent exists in the synthesis of ethyl naphtho[2,1-b]thiophene-2-carboxylate, where esterification was achieved using ethanol and acid catalysts .

Spectral Characterization and Analytical Data

Infrared (IR) Spectroscopy

  • C=O stretch: A strong absorption band near 1685 cm⁻¹ confirms the ester carbonyl group .

  • C-S and C-N stretches: Peaks at 1228 cm⁻¹ (C-S) and 1581 cm⁻¹ (C=N) align with thiazole ring vibrations .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic protons: Multiplet signals at δ 7.5–8.5 ppm (naphthalene and thiazole protons).

    • Ethyl group: Quartet at δ 4.3 ppm (–OCH₂CH₃) and triplet at δ 1.3 ppm (–CH₃) .

  • ¹³C NMR:

    • Ester carbonyl: Signal at ~165 ppm.

    • Thiazole carbons: Resonances at 150–160 ppm (C=N) and 110–120 ppm (C-S) .

Mass Spectrometry

  • Molecular ion peak: m/z 265.31 (M⁺).

  • Fragmentation pattern: Loss of ethyl (–CH₂CH₃, m/z 237) and CO₂ groups (m/z 221) .

Challenges and Future Directions

  • Synthetic optimization: Current methods require high temperatures (140°C) and prolonged reaction times . Developing room-temperature protocols or flow chemistry approaches could enhance efficiency.

  • Biological profiling: Limited data exist on the toxicity and pharmacokinetics of naphthothiazole esters. In vitro and in vivo studies are needed to validate therapeutic potential.

  • Materials applications: Research into charge transport properties and thin-film behavior could unlock uses in organic electronics.

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